Thymidine, 3'-bromo-3'-deoxy-

Description

Classification as a Nucleoside Analog of Thymidine (B127349)

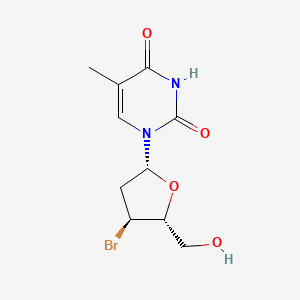

Thymidine, 3'-bromo-3'-deoxy- is classified as a pyrimidine (B1678525) nucleoside analog. medchemexpress.com Specifically, it is a derivative of thymidine, one of the four primary nucleosides that constitute DNA. ontosight.ai The core structure consists of a pyrimidine base (thymine) linked to a modified deoxyribose sugar. ontosight.ai

The defining feature of this analog is the substitution at the 3' carbon of the sugar moiety. In the natural thymidine, this position is occupied by a hydroxyl (-OH) group, which is crucial for the formation of phosphodiester bonds that link nucleosides together to form a DNA strand. In Thymidine, 3'-bromo-3'-deoxy-, this hydroxyl group is replaced by a bromine atom. ontosight.ai This modification classifies it as a 3'-substituted deoxythymidine analog. acs.org Such analogs are of significant interest because the modification at the 3' position can prevent the elongation of a DNA chain, acting as a chain terminator during DNA replication. ontosight.ai

Historical Context in Antiviral Nucleoside Development

The development of nucleoside analogs as therapeutic agents began in the mid-20th century, with the discovery that modified nucleosides could interfere with viral replication. nih.gov The initial focus was on compounds that could be selectively activated in virus-infected cells. portlandpress.com The synthesis and study of various thymidine analogs, including halogenated derivatives, have been a continuous area of research. nih.govresearchgate.net

The exploration of 3'-substituted nucleosides, such as the well-known HIV drug Zidovudine (AZT or 3'-azido-3'-deoxythymidine), highlighted the therapeutic potential of modifying the 3'-position of the sugar. mpg.denih.govmdpi.com These modifications were designed to create molecules that, once incorporated into a growing DNA chain by a viral polymerase, would halt further synthesis due to the absence of the 3'-hydroxyl group necessary for the next phosphodiester bond formation. wikipedia.orgontosight.ai

Within this historical framework, Thymidine, 3'-bromo-3'-deoxy- was synthesized as part of broader investigations into how different substituents at the 3' position would affect biological activity. acs.org Research into halogenated nucleosides, such as those containing bromine, was driven by the understanding that the size and electronegativity of the halogen could influence enzyme interactions and metabolic stability. nih.govbeilstein-journals.org Studies have explored its potential as an antiviral agent, particularly against herpes viruses, by acting as an inhibitor of viral DNA synthesis. ontosight.ai

Structural Relationship to Parent Thymidine Nucleoside

The structure of Thymidine, 3'-bromo-3'-deoxy- is fundamentally based on its parent molecule, thymidine. Both molecules share the same pyrimidine base, thymine (B56734). This base is attached via a β-N1-glycosidic bond to the 1' carbon of a deoxyribose sugar ring. ontosight.aiscripps.edu

The critical difference lies at the 3'-position of the deoxyribose sugar.

Thymidine : Possesses a hydroxyl (-OH) group at the 3' position. This group is essential for DNA polymerase to catalyze the formation of a phosphodiester bond with the 5'-phosphate group of the next incoming nucleotide, thus extending the DNA chain.

Thymidine, 3'-bromo-3'-deoxy- : The 3'-hydroxyl group is replaced by a bromine (-Br) atom. ontosight.ai This substitution of a larger, more electronegative atom for the hydroxyl group creates a molecule that can be recognized by some DNA polymerases but, once incorporated, terminates chain elongation because it lacks the necessary -OH group for bond formation. ontosight.ai

This specific structural alteration is the basis for its mechanism of action in research settings, making it a tool for studying the processes of DNA replication and a candidate for therapeutic development. ontosight.aiontosight.ai

Interactive Data Table: Compound Properties

| Property | Value |

| Compound Name | Thymidine, 3'-bromo-3'-deoxy- |

| Alternate Names | 3'-Bromo-3'-deoxythymidine, 3'-Br-ddT |

| Chemical Formula | C10H13BrN2O4 ontosight.ai |

| Molecular Weight | ~321.13 g/mol |

| Classification | Pyrimidine Nucleoside Analog medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYTWOCFTNWUQF-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00244245 | |

| Record name | Thymidine, 3'-bromo-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99785-51-0 | |

| Record name | Thymidine, 3'-bromo-3'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099785510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 3'-bromo-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification Strategies

Synthetic Methodologies for 3'-Bromo-3'-deoxythymidine

The synthesis of 3'-Bromo-3'-deoxythymidine is a key chemical transformation that introduces a halogen into a critical position of the sugar ring. This modification typically involves the direct replacement of the 3'-hydroxyl group or a multi-step process involving deoxygenation followed by halogenation. ontosight.aiacs.org

Approaches Involving Halogenation at the 3'-Position

Direct halogenation of the 3'-hydroxyl group is a common strategy for synthesizing 3'-halo-substituted nucleosides. This transformation can be achieved using various halogenating agents. A general and efficient method for the deoxygenative halogenation of alcohols, which is the core transformation required here, utilizes a triphenylphosphine (B44618) (Ph3P) and 1,2-dihaloethane (XCH2CH2X, where X = Cl, Br, I) reagent system. cas.cn This approach is effective for a wide range of alcohols, including secondary alcohols like the 3'-hydroxyl group in a protected thymidine (B127349) derivative. cas.cn The reaction proceeds under mild conditions and offers a straightforward route to halogenated compounds. cas.cn

For instance, the synthesis of a related bromo-deoxy sugar, 9-(2,5-di-O-acetyl-3-bromo-3-deoxy-β-D-xylofuranosyl)adenine, highlights a typical procedure where a protected nucleoside is treated to replace a hydroxyl group with bromine. tandfonline.com Such methods often require protection of other reactive hydroxyl groups (e.g., at the 5'-position) to ensure regioselectivity.

Methods for 3'-Deoxygenation and Subsequent Halogenation

An alternative synthetic route involves the initial deoxygenation of the 3'-position followed by a halogenation step. A method for the selective deoxygenation of secondary hydroxy groups, such as the one at the 3'-position of thymidine, has been developed, leading to the formation of 3'-deoxythymidine (B150655). acs.orgacs.org This deoxygenated intermediate can then be subjected to halogenation.

While direct halogenation of the deoxygenated sugar at the 3'-position is less common than direct substitution of the hydroxyl group, related chemistries provide a basis for this approach. For example, the synthesis of 3'-azido-3'-deoxythymidine (AZT) can proceed through a 2'-deoxy intermediate which then undergoes 3'-azidation. google.com A similar principle could be applied for halogenation. The process for creating AZT from D-xylose involves steps such as the formation of a 2'-halo derivative (e.g., 1-(5ʹ-O-benzoyl-2ʹ-bromo-2ʹdeoxy-β-D-xylofuranosyl) thymine), its subsequent reduction (dehalogenation) to a 2'-deoxy compound, and finally the introduction of the azido (B1232118) group at the 3'-position. google.com

Synthesis of Related 3'-Substituted Thymidine Derivatives

The synthetic principles used to create 3'-Bromo-3'-deoxythymidine are extensible to a wide array of other modified thymidine analogues. These include compounds with constrained ring systems, multiple substitutions on the sugar, and acyclic forms that mimic the natural nucleoside structure.

Preparation of 2',5'-Anhydro Analogues of 3'-Substituted Thymidines

2',5'-Anhydro analogues are bicyclic derivatives where an ether linkage between the C2' and C5' positions of the sugar ring restricts its conformation. The synthesis of several 2,5'-anhydro analogues of 3'-substituted nucleosides, including those related to 3'-azido-3'-deoxythymidine (AZT) and 3'-deoxythymidine, has been reported. nih.govacs.org These compounds are synthesized to evaluate how conformational restriction impacts biological activity. nih.gov For example, 2,5'-anhydro-3'-azido-3'-deoxythymidine (B8748280) was synthesized and showed significant anti-HIV-1 activity. nih.gov

Table 1: Anti-HIV-1 Activity of 2',5'-Anhydro Nucleoside Analogues nih.gov

| Compound | IC₅₀ (µM) |

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine (Anhydro-AZT) | 0.56 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine (Anhydro-AZU) | 4.95 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine | 26.5 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | 27.1 |

| 2,5'-Anhydro-3'-deoxythymidine | 48 |

IC₅₀ represents the concentration required to inhibit HIV-1 activity by 50%.

Synthesis of 2',3'-Disubstituted 3'-Deoxythymidine Derivatives

Introducing substituents at both the 2' and 3' positions of the deoxyribose ring can lead to nucleoside analogues with unique properties. Methodologies have been developed for synthesizing 2',3'-disubstituted 3'-deoxythymidine derivatives with various functional groups. researchgate.net For example, starting from 1-(5-O-trityl-2,3-anhydro-β-D-lyxofuranosyl)thymine, one can synthesize 1-(2-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)thymine (2'-azido-ddThd). researchgate.net Another approach involves the nucleophilic opening of 3'-deoxy-5'-O-(tert-butyldimethylsilyl)-5-methyl-2,2'-anhydrouridine with sodium azide. researchgate.net

Further modifications can be achieved, such as the synthesis of 3'-azido-2'-fluoro- and 2',3'-difluoro substituted 5-methyluridine (B1664183) analogues. researchgate.net The synthesis of 3'-substituted-2',3'-deoxy-2'-methylidenepyrimidine nucleosides represents another class of disubstituted derivatives, where an exocyclic double bond is present at the 2' position. nih.gov These syntheses often involve complex multi-step sequences, including nih.govtandfonline.com-sigmatropic rearrangements to install the desired functionality at the 3' position. nih.gov

Development of Acyclic Thymidine Analogues

Acyclic nucleoside analogues (ANAs) lack the furanose ring but retain the nucleobase and a modified side chain designed to mimic the sugar portion of natural nucleosides. This structural modification can confer resistance to enzymatic degradation. tandfonline.com The synthesis of acyclic thymidine analogues has been explored extensively. nih.govtandfonline.comnih.govsdu.dk

A common synthetic strategy involves the alkylation of thymine (B56734) with a suitably functionalized acyclic side chain. For example, hydroxyl- and azido-substituted acyclo-thymidine (B12801497) derivatives have been prepared by coupling thymine with appropriately substituted bromobutane derivatives. tandfonline.com Another approach involves the alkylation of thymine with ω-chloroalkyl nitriles, followed by reduction of the cyano group to a primary amine, which can be further derivatized. nih.gov These methods allow for the introduction of various functionalities onto the acyclic chain, enabling the exploration of structure-activity relationships. nih.govnih.gov

Table 2: Examples of Synthetic Strategies for Acyclic Thymidine Analogues

| Starting Materials | Key Reaction Step | Resulting Analogue Type | Reference |

| Thymine, Substituted Bromobutane | Coupling | Hydroxyl- and Azido-substituted Acyclo-thymidine | tandfonline.com |

| Thymine, ω-chloroalkyl nitrite | Alkylation and Reduction | ω-Aminoalkyl)thymine derivatives | nih.gov |

| (S)-1-(2,3-dihydroxypropyl)thymine | Automated DNA synthesis | Oligodeoxynucleotides with acyclic inserts | sdu.dk |

Chemical Stability Studies of 3'-Bromo-3'-deoxythymidine Derivatives

The chemical stability of nucleoside analogs is a critical parameter influencing their potential therapeutic applications and shelf-life. For 3'-Bromo-3'-deoxythymidine and its derivatives, understanding their behavior under various conditions, such as pH and temperature, is essential. While specific kinetic studies on the hydrolytic stability of 3'-Bromo-3'-deoxythymidine are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related brominated pyrimidine (B1678525) nucleosides and other modified thymidine analogs.

Research into the stability of modified nucleosides often focuses on the susceptibility of the N-glycosidic bond to cleavage and the integrity of modifications on the sugar or base moieties. The introduction of a bromine atom at the 3'-position of the deoxyribose sugar is a significant modification that can influence the electronic environment and conformation of the nucleoside, thereby affecting its stability.

Studies on other halogenated and modified nucleosides provide a framework for understanding the potential stability profile of 3'-Bromo-3'-deoxythymidine derivatives. For instance, the stability of ester derivatives of 5-bromo-2'-deoxyuridine (B1667946) has been investigated, revealing that the nature of the ester group significantly impacts hydrolytic stability. Esters with simple, straight aliphatic side chains, such as those derived from alanine (B10760859) or glycine, have been shown to be relatively stable under both acidic (pH 1) and neutral (pH 7.4) conditions at 37°C. researchgate.netnih.gov In contrast, derivatives with bulkier or more complex side chains, including those with branched (valyl), aromatic (phenylalanyl), or heterocyclic (thiazolyl) residues, exhibit greater instability, particularly in acidic environments, leading to rapid hydrolysis back to the parent nucleoside. researchgate.netnih.gov

These findings suggest that derivatization of 3'-Bromo-3'-deoxythymidine, for example at the 5'-hydroxyl group, could yield compounds with a range of chemical stabilities. The electronic and steric properties of the linked moieties would likely play a crucial role in determining the rate of hydrolysis.

The stability of the N-glycosidic bond is another key consideration. Generally, pyrimidine nucleosides are more resistant to acidic hydrolysis than purine (B94841) nucleosides. However, modifications to the pyrimidine ring can alter this stability. For example, the presence of an electron-withdrawing group at the 5-position of the pyrimidine ring can make the glycosidic bond more susceptible to cleavage. While the bromine in 3'-Bromo-3'-deoxythymidine is on the sugar moiety, any additional modifications on the thymine base could further influence its stability profile.

The table below summarizes the hydrolytic stability of various 5'-ester derivatives of 5-bromo-2'-deoxyuridine, which can serve as a model for understanding how similar modifications might affect the stability of 3'-Bromo-3'-deoxythymidine derivatives.

| Derivative Type | Side Chain | Relative Stability (at pH 1 and 7.4, 37°C) | Half-life (t½) |

|---|---|---|---|

| Simple Aliphatic Esters | Alanyl, Glycyl, Glycyl-glycyl-glycyl | Relatively Stable | 6 to 23 hours |

| Branched Aliphatic Esters | Valyl | Unstable (especially at acidic pH) | Not specified |

| Aromatic Esters | Phenylalanyl | Unstable (especially at acidic pH) | Not specified |

| Heterocyclic Esters | Thiazolyl | Unstable (especially at acidic pH) | Not specified |

Data derived from studies on 5'-esters of 5-bromo-2'-deoxyuridine. researchgate.netnih.gov

It is important to note that these data are for 5-bromo-2'-deoxyuridine derivatives and serve as an analogy. Specific experimental studies on 3'-Bromo-3'-deoxythymidine and its derivatives would be necessary to definitively determine their chemical stability profiles. Such studies would likely involve high-performance liquid chromatography (HPLC) to monitor the degradation of the compound over time under controlled conditions of pH and temperature. The identification of degradation products would also be crucial for understanding the decomposition pathways.

Molecular and Cellular Mechanisms of Action

DNA Replication Inhibition as a Chain Terminator

The primary antiviral action of 3'-bromo-3'-deoxythymidine is the inhibition of viral DNA synthesis. ontosight.ai It functions as a chain terminator, a molecule that, once incorporated into a growing DNA strand, prevents the addition of subsequent nucleotides, thereby halting the replication process. ontosight.ai This mechanism is characteristic of many nucleoside analogs used in antiviral and anticancer therapies. The compound must first be activated within the cell through phosphorylation to its triphosphate form. This active metabolite then acts as a substrate for DNA polymerases.

Prevention of Phosphodiester Bond Formation by 3'-Bromine

The process of DNA elongation involves a nucleophilic attack by the free 3'-hydroxyl (-OH) group of the last nucleotide in the growing DNA chain on the innermost phosphate (B84403) group of an incoming deoxynucleoside triphosphate (dNTP). This reaction forms a 3'-5' phosphodiester bond, extending the DNA chain. sciencesnail.com

In 3'-bromo-3'-deoxythymidine, the essential 3'-hydroxyl group is replaced by a bromine atom. ontosight.ai Once the triphosphate form of 3'-bromo-3'-deoxythymidine is incorporated into the viral DNA, the absence of the 3'-hydroxyl group makes the formation of the next phosphodiester bond chemically impossible. ontosight.aisciencesnail.com The bromine atom at the 3' position cannot participate in the nucleophilic attack required for chain elongation, leading to the irreversible termination of viral DNA synthesis. ontosight.ai Studies on similar 3'-substituted terminators have shown that the absence of the 3'-OH group dramatically slows the rate of the chemical reaction for phosphodiester bond formation, effectively stopping the polymerase. nih.gov

Specific Inhibition of Viral DNA Synthesis

3'-Bromo-3'-deoxythymidine demonstrates potent and selective inhibitory activity against the replication of certain viruses, particularly members of the herpesvirus family, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). ontosight.ainih.gov Its effectiveness is significantly higher against viral DNA synthesis compared to the DNA synthesis of the host cell. This specificity is not solely due to its interaction with the viral DNA polymerase but is critically dependent on the initial activation step within the virus-infected cells. The compound is essentially a prodrug that is preferentially activated in cells containing viral enzymes. nih.gov

Enzymatic Interactions and Substrate Specificity

The selective antiviral activity of 3'-bromo-3'-deoxythymidine is a consequence of its specific interactions with both viral and cellular enzymes. The compound's journey from a passive molecule to an active chain terminator involves crucial phosphorylation steps and subsequent interaction with DNA polymerases.

Interaction with Viral DNA Polymerases

After being converted to its active triphosphate form, 3'-bromo-3'-deoxythymidine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerase. nih.gov When incorporated by the viral polymerase into the growing DNA strand, it terminates synthesis. ontosight.ai

While the triphosphate derivative of 3'-bromo-3'-deoxythymidine does inhibit viral DNA polymerase, the primary basis for its selective anti-herpes activity appears to reside at the level of its initial phosphorylation, not at the polymerase level itself. nih.gov Research on a structurally similar analog, 3'-amino-BV-dUrd, revealed that its triphosphate form inhibited both cellular DNA polymerase alpha and HSV-1 DNA polymerase. nih.gov However, the key to its selective action was the preferential phosphorylation by the virus-induced thymidine (B127349) kinase. nih.gov This suggests that 3'-bromo-3'-deoxythymidine triphosphate, once formed, is an effective inhibitor of the viral polymerase, but its generation is largely confined to virus-infected cells, which explains its preferential antiviral effect. nih.gov

Role of Cellular Thymidine Kinases in Phosphorylation

For 3'-bromo-3'-deoxythymidine to become an active chain terminator, it must be phosphorylated first to its monophosphate, then diphosphate, and finally to its active triphosphate form. mdpi.compatsnap.com This phosphorylation cascade is initiated by thymidine kinases (TK). nih.gov

The selectivity of 3'-bromo-3'-deoxythymidine against viruses like HSV-1 is largely attributed to the viral-encoded thymidine kinase. nih.gov This viral enzyme is significantly more efficient at phosphorylating the analog compared to the host cell's cytosolic thymidine kinase 1 (TK1). nih.gov Studies on the related compound 3'-NH2-BV-dUrd demonstrated that the viral thymidine kinase has a much higher affinity for the analog than the cellular enzyme. nih.gov This preferential phosphorylation ensures that high concentrations of the active triphosphate form are generated primarily within virus-infected cells, leading to targeted inhibition of viral replication while minimizing effects on uninfected host cells. nih.gov Cells that lack the viral thymidine kinase are resistant to the compound's effects. nih.gov

Interactive Data Table: Kinase Interaction

The following table presents kinetic data for a related compound, 3'-amino-(E)-5-(2-bromovinyl)-2'-deoxyuridine (3'-NH2-BV-dUrd), highlighting the differential interaction with viral and cellular kinases, which is central to the selective mechanism of action.

| Enzyme | Substrate | Ki (μM) | Selectivity Basis |

| HSV-1-induced Thymidine Kinase | 3'-NH2-BV-dUrd | 1.9 | High affinity; preferential phosphorylation in infected cells. |

| Cellular Thymidine Kinase | 3'-NH2-BV-dUrd | >200 | Low affinity; minimal phosphorylation in uninfected cells. |

| Data derived from studies on 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine. nih.gov |

Nucleoside Transport Mechanisms

The entry of 3'-bromo-3'-deoxythymidine into the cell is a critical step for its subsequent metabolic activation. This process is mediated by specialized membrane proteins known as nucleoside transporters.

The human equilibrative nucleoside transporter 1 (hENT1) is a widely expressed, polyspecific transporter that facilitates the bidirectional movement of purine (B94841) and pyrimidine (B1678525) nucleosides across the plasma membrane. nih.govfrontiersin.org hENT1 plays a significant role in the uptake of various nucleoside analog drugs used in cancer and antiviral therapies. frontiersin.org

The transport of 3'-substituted thymidine analogs by hENT1 appears to be variable. For instance, 3'-fluoro-3'-deoxythymidine (FLT) uptake is mediated by equilibrative nucleoside transporters, as indicated by its inhibition by nitrobenzylthioinosine and dipyridamole. nih.gov In contrast, some studies have shown that AZT is not a good substrate for hENT1. The structural differences at the 3'-position, such as the size and electronic properties of the substituent (bromo vs. fluoro vs. azido), likely influence the recognition and translocation of the nucleoside analog by hENT1. While direct studies on the transport of 3'-bromo-3'-deoxythymidine by hENT1 are lacking, its structural similarity to other 3'-modified thymidines suggests that it may be a substrate for this transporter, although the efficiency of transport remains to be determined.

Comparative Mechanistic Analysis with Other Nucleoside Analogs

The mechanism of action of 3'-bromo-3'-deoxythymidine can be better understood by comparing it with other well-characterized nucleoside analogs, particularly those with modifications at the 3' or 5-position of the thymidine scaffold.

Comparison with 3'-Azido-3'-deoxythymidine (Zidovudine, AZT):

Both 3'-bromo-3'-deoxythymidine and AZT are 3'-modified thymidine analogs. The primary mechanistic similarity lies in their activation by cellular kinases to the triphosphate form, which then acts as a DNA chain terminator. However, the nature of the 3'-substituent (bromo vs. azido) can lead to differences in their metabolic activation and interaction with target enzymes. The azido (B1232118) group of AZT is a potent chain terminator, and AZT-triphosphate is a selective inhibitor of viral reverse transcriptases. The bromo group in 3'-bromo-3'-deoxythymidine is also expected to prevent the formation of the 3'-5' phosphodiester bond, thus terminating DNA elongation. Differences in the efficiency of phosphorylation by TK1 and TK2, as well as transport by hENT1, may exist due to the different steric and electronic properties of the bromo and azido groups.

Comparison with 5-Bromo-2'-deoxyuridine (B1667946) (BrdU):

A key distinction must be made between 3'-bromo-3'-deoxythymidine and 5-bromo-2'-deoxyuridine (BrdU). In BrdU, the bromine atom is attached to the 5-position of the uracil (B121893) base, not the 3'-position of the sugar moiety. This structural difference results in a fundamentally different mechanism of action. BrdU is readily phosphorylated and incorporated into DNA in place of thymidine. kuleuven.be Because it possesses a normal 3'-hydroxyl group, its incorporation does not cause immediate chain termination. Instead, its presence in DNA can be detected by specific antibodies, making it a widely used tool for labeling proliferating cells. kuleuven.be The bromine atom at the 5-position can, however, alter DNA stability and protein-DNA interactions. In contrast, the 3'-bromo substitution in 3'-bromo-3'-deoxythymidine directly prevents DNA chain elongation.

Research on Biological Activities in Preclinical Models

Antiviral Activity Spectrum and Efficacy of 3'-Bromo-3'-deoxythymidine

3'-Bromo-3'-deoxythymidine is a synthetic nucleoside analog of thymidine (B127349), characterized by the substitution of the hydroxyl group at the 3' position of the deoxyribose sugar with a bromine atom. This structural modification is critical to its mechanism of action as an antiviral agent. It functions as a DNA chain terminator; after being phosphorylated by viral or cellular kinases, it is incorporated into the growing viral DNA strand. The presence of the bromine atom at the 3' position prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation and inhibiting viral replication. ontosight.ai Preclinical research has indicated that 3'-bromo-3'-deoxythymidine possesses a spectrum of antiviral activity against several DNA viruses. ontosight.ai

Table 1: Antiviral Activity Spectrum of 3'-Bromo-3'-deoxythymidine

| Virus | Reported Activity | Reference |

|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | Potent Inhibitor | ontosight.ai |

| Herpes Simplex Virus Type 2 (HSV-2) | Potent Inhibitor | ontosight.ai |

| Varicella-Zoster Virus (VZV) | Active | ontosight.ai |

| Cytomegalovirus (CMV) | Active | ontosight.ai |

| Rauscher-Murine Leukemia Virus (R-MuLV) | Activity demonstrated by related bromo-pyrimidine nucleosides | nih.gov |

Preclinical studies have identified 3'-bromo-3'-deoxythymidine as a potent inhibitor of both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). ontosight.ai The selectivity of many nucleoside analogs against herpesviruses often relies on their preferential phosphorylation by the virus-encoded thymidine kinase (TK). nih.govpnas.org This viral enzyme converts the nucleoside analog into its monophosphate form, which is then further phosphorylated to the active triphosphate form by cellular kinases. The resulting triphosphate analog acts as a competitive inhibitor and a chain-terminating substrate for the viral DNA polymerase. nih.gov Given that the bromine atom at the 3' position directly prevents chain elongation, this is the primary mechanism for its anti-HSV activity. ontosight.ai

3'-Bromo-3'-deoxythymidine has demonstrated activity against Varicella-Zoster Virus (VZV), another member of the herpesvirus family. ontosight.ai The anti-VZV activity of nucleoside analogs is heavily dependent on the specific phosphorylation by the VZV-encoded thymidine kinase. nih.govasm.org For instance, the related compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) shows highly selective and potent anti-VZV activity, which is lost in thymidine kinase-deficient VZV mutants. asm.orgresearchgate.net This suggests that the efficacy of 3'-bromo-3'-deoxythymidine against VZV is likely also contingent on its recognition and phosphorylation by the viral TK, which subsequently leads to the inhibition of the VZV DNA polymerase through chain termination.

The compound has also been reported to be active against Cytomegalovirus (CMV). ontosight.ai Unlike HSV and VZV, human CMV (HCMV) does not encode a thymidine kinase that can efficiently phosphorylate thymidine analogs. asm.org Therefore, the activation of nucleoside analogs in CMV-infected cells often relies on other viral or cellular enzymes. For example, the antiviral drug Ganciclovir is phosphorylated by a CMV-encoded protein kinase (UL97). The specific mechanism by which 3'-bromo-3'-deoxythymidine is activated in CMV-infected cells requires further elucidation but its activity suggests it can be converted to its active triphosphate form to inhibit the viral DNA polymerase.

While direct studies on the activity of 3'-bromo-3'-deoxythymidine against Rauscher-Murine Leukemia Virus (R-MuLV), a retrovirus, are not extensively documented, research on closely related compounds provides insight into its potential efficacy. A study evaluating various pyrimidine (B1678525) nucleoside analogues found that 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) was a potent inhibitor of R-MuLV in cell culture, with a 50% inhibitory concentration (IC50) of 0.23 µM. nih.gov This demonstrates that pyrimidine nucleosides containing a bromine atom on the base and a modification at the 3' position can effectively inhibit retroviral replication. The mechanism of action against R-MuLV would involve the inhibition of the viral reverse transcriptase, an essential enzyme for retroviral life cycles.

Table 2: In Vitro Activity of a Related Bromo-Nucleoside against Rauscher-Murine Leukemia Virus (R-MuLV)

| Compound | Virus | Cell Culture System | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3'-Azido-2',3'-dideoxy-5-bromouridine | R-MuLV | Not specified | 0.23 | nih.gov |

Synergistic Effects with Other Antiviral Agents in Preclinical Settings

The investigation of synergistic effects between antiviral agents is a key strategy to enhance efficacy and overcome drug resistance. While specific studies detailing the synergistic interactions of 3'-bromo-3'-deoxythymidine are limited, research on analogous compounds provides a strong rationale for this approach. For example, a study on the related compound BVDU demonstrated a synergistic antiviral effect when combined with methotrexate (B535133) (MTX) against HSV-1 in human embryonic skin-muscle fibroblasts. researchgate.net This potentiation of antiviral activity suggests that combining nucleoside analogs with drugs that target different pathways in viral replication or host cell metabolism could be a fruitful area of investigation for 3'-bromo-3'-deoxythymidine as well.

Evaluation in In Vitro Cellular Models for Viral Replication Inhibition

The preclinical evaluation of 3'-bromo-3'-deoxythymidine's antiviral activity is conducted using in vitro cellular models. These assays are fundamental to determining a compound's potency and selectivity. Typically, a susceptible cell line, such as human embryonic fibroblasts, is infected with the target virus and then treated with varying concentrations of the antiviral compound. asm.orgresearchgate.net

The efficacy is quantified by measuring the reduction in viral replication. Common methods include plaque reduction assays, where the number of viral plaques (zones of cell death) is counted, or yield reduction assays, which measure the amount of new infectious virus produced. researchgate.net The concentration of the drug that inhibits viral replication by 50% is determined as the 50% effective concentration (EC₅₀).

Simultaneously, the compound's toxicity to the host cells is assessed. The concentration that reduces the viability of uninfected cells by 50% is known as the 50% cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) yields the selectivity index (SI), a critical measure of the drug's therapeutic window. A high selectivity index indicates that the compound inhibits viral replication at concentrations much lower than those at which it becomes toxic to host cells, signifying a promising profile for further development.

Structure Activity Relationship Sar Studies and Analogue Design

Impact of 3'-Bromine Substitution on Biological Activity and Selectivity

The substitution of the 3'-hydroxyl group of thymidine (B127349) with a bromine atom to form 3'-bromo-3'-deoxythymidine results in a nucleoside analog with modified biological potential. nih.gov This alteration is significant because the 3'-hydroxyl group is essential for the formation of the phosphodiester bond during DNA elongation. Its replacement by a bromine atom means that 3'-bromo-3'-deoxythymidine can act as a DNA chain terminator, a mechanism central to the activity of many antiviral and anticancer agents. nih.gov

The nature of the substituent at the 3' position is a critical determinant of biological activity. For instance, studies on related pyrimidine (B1678525) nucleosides have shown that changing a 3'-azido group to a 3'-iodo group can lead to a reduction in antiviral activity. nih.gov This suggests that the size, electronegativity, and steric bulk of the halogen at the 3' position directly influence the compound's interaction with target enzymes like viral reverse transcriptases or cellular DNA polymerases. While specific inhibitory concentration data for 3'-bromo-3'-deoxythymidine is not extensively detailed in the provided context, the principle remains that the 3'-bromo substitution categorizes it as a potential therapeutic agent by enabling it to interrupt DNA synthesis. nih.gov Further derivatization, such as the introduction of a bromoacetamido group at the 3' position, has been shown to confer specific chemical reactivity, allowing the molecule to act as an affinity label and alkylate specific amino acid residues like histidines in enzymes such as ribonuclease A. Current time information in Bangalore, IN.

Comparative Analysis with Other 3'-Modified Thymidine Analogs

To understand the unique contribution of the 3'-bromine substitution, it is instructive to compare 3'-bromo-3'-deoxythymidine with other well-characterized 3'-modified thymidine analogs.

3'-Azido-3'-deoxythymidine (zidovudine, AZT) is a potent and well-established anti-HIV agent. nih.gov SAR studies have consistently shown that nucleosides possessing a 3'-azido group on the sugar moiety exhibit powerful antiviral activity. nih.gov When compared to the 3'-bromo substituent, the 3'-azido group appears to be more favorable for anti-HIV activity. Research indicates that replacing the 3'-azido group with other functionalities, such as an amino or iodo group, diminishes the compound's antiviral potency. nih.gov

AZT functions as a chain terminator after being phosphorylated to its triphosphate form by cellular kinases. uctm.edu It exhibits potent anti-HIV activity, with an IC50 value of 0.006 µM in some studies. nih.gov While 3'-bromo-3'-deoxythymidine operates on the same general principle of chain termination, the difference in the chemical nature of the 3'-substituent (azido vs. bromo) leads to significant differences in their biological efficacy. The higher potency of AZT suggests that the 3'-azido group is a more optimal fit for the active site of HIV reverse transcriptase.

| Compound | 3'-Substituent | Key Biological Activity |

| 3'-Bromo-3'-deoxythymidine | -Br | Potential antiviral/anticancer (DNA chain terminator) nih.gov |

| 3'-Azido-3'-deoxythymidine (AZT) | -N₃ | Potent anti-HIV agent nih.govnih.gov |

This table provides a summary of the key biological activities based on the 3'-substituent.

3'-Fluoro-3'-deoxythymidine (Alovudine, FLT) is another 3'-modified thymidine analog investigated for its antiviral properties. Like AZT and 3'-bromo-3'-deoxythymidine, FLT acts as a DNA chain terminator. The high electronegativity and small size of the fluorine atom make it a bioisostere of the hydroxyl group, yet its presence at the 3' position prevents phosphodiester bond formation.

FLT is phosphorylated by cytosolic thymidine kinase 1 (TK1) and its uptake is used in positron emission tomography ([¹⁸F]FLT-PET) to image cell proliferation in oncology. rsc.orgscielo.org.za Studies on derivatives of FLT, such as (5R,6R)-5-bromo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine, have shown anti-HIV-1 activity comparable to that of FLT and AZT. lookchem.com This indicates that the combination of a 3'-fluoro group with other modifications can yield highly potent compounds. The transport of FLT into cells is a critical factor for its activity and is mediated by human equilibrative nucleoside transporter 1 (hENT1). scielo.org.za The comparative efficacy of 3'-bromo-3'-deoxythymidine would depend on its relative efficiency as a substrate for cellular kinases and its interaction with viral polymerases compared to FLT.

| Feature | 3'-Bromo-3'-deoxythymidine | 3'-Fluoro-3'-deoxythymidine (FLT) |

| 3'-Substituent | Bromine (-Br) | Fluorine (-F) |

| Mechanism of Action | DNA Chain Termination nih.gov | DNA Chain Termination rsc.org |

| Key Enzyme Interaction | Not specified | Phosphorylated by Thymidine Kinase 1 (TK1) rsc.orgscielo.org.za |

| Primary Application Studied | Potential antiviral/anticancer nih.gov | Anti-HIV, PET imaging agent for proliferation rsc.orglookchem.com |

This table offers a comparative overview of 3'-bromo-3'-deoxythymidine and FLT.

The introduction of an amino group at the 3' position of thymidine analogs, including those that are halogenated, has been explored to modulate biological activity. Replacing the 3'-azido group of AZT with an amino group has been shown to reduce antiviral activity against HIV. nih.gov However, 3'-amino-3'-deoxythymidine (B22303) itself has demonstrated potent inhibitory effects against the replication of murine sarcoma and leukemia cells, with ED50 values of 5 µM and 1 µM, respectively.

Combining a 3'-amino group with halogenation on the pyrimidine base has yielded compounds with selective antiviral activity. For example, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.govnih.gov This selectivity is attributed to its preferential phosphorylation by the viral thymidine kinase over cellular thymidine kinase. nih.govnih.gov This highlights a key SAR principle: modifications at both the sugar (3'-amino) and the base (5-bromovinyl) can work in concert to achieve selective targeting of viral enzymes.

| Compound | Modification | Target Virus | Selectivity Mechanism |

| 3'-Amino-3'-deoxythymidine | 3'-NH₂ | Murine cancer cells | Not specified |

| 3'-Amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine | 3'-NH₂ and 5-(2-bromovinyl) | HSV-1, VZV nih.govnih.gov | Preferential phosphorylation by viral thymidine kinase nih.govnih.gov |

This table summarizes the activity of 3'-amino substituted nucleoside analogs.

Comparative Analysis with 5-Halogenated Deoxyuridine Analogs

The position of halogen substitution on the nucleoside scaffold—whether on the sugar or the base—has profound implications for the mechanism of action and biological activity.

5-Bromo-2'-deoxyuridine (B1667946) (BrdU) is a synthetic analog of thymidine where the methyl group at the 5-position of the uracil (B121893) base is replaced by a bromine atom. Unlike 3'-bromo-3'-deoxythymidine, BrdU retains the 3'-hydroxyl group necessary for DNA elongation. Its mechanism of action is not chain termination but rather incorporation into newly synthesized DNA during the S phase of the cell cycle. Because it can substitute for thymidine, cells that have recently replicated their DNA can be detected using antibodies specific for BrdU.

This fundamental difference in the site of modification leads to entirely different biological applications. While 3'-bromo-3'-deoxythymidine is investigated as a therapeutic agent that halts DNA synthesis, BrdU is primarily used as a laboratory tool to label and detect proliferating cells. nih.gov The substitution of thymidine's C5-methyl group with bromine in BrdU is sterically similar, allowing it to be readily used by DNA polymerases. However, this incorporation is not without consequence, as it can be mutagenic. In contrast, the bulky bromine atom at the 3' position of 3'-bromo-3'-deoxythymidine acts as a definitive block to polymerase action.

| Feature | 3'-Bromo-3'-deoxythymidine | 5-Bromo-2'-deoxyuridine (BrdU) |

| Position of Bromine | 3'-position of the deoxyribose sugar | 5-position of the pyrimidine base |

| 3'-Hydroxyl Group | Absent (replaced by -Br) nih.gov | Present |

| Mechanism of Action | DNA chain termination nih.gov | Incorporation into DNA in place of thymidine |

| Primary Use | Potential therapeutic agent nih.gov | Laboratory tool for detecting cell proliferation |

This table contrasts the properties of 3'- and 5'-brominated nucleoside analogs.

5-Chloro-2'-deoxyuridine (CldU)

5-Chloro-2'-deoxyuridine (CldU) is a halogenated pyrimidine nucleoside analogue of thymidine. It is readily incorporated into newly synthesized DNA, substituting for thymidine. This property allows CldU to be used as a tool to label and study DNA replication. nih.gov The presence of the chlorine atom at the 5-position of the uracil base is a key structural feature that influences its biological properties.

From a SAR perspective, the 5-halogen substitution is a critical determinant of activity. Halogenation at the C-5 position of the pyrimidine ring can significantly impact the biological activity of nucleoside analogues. researchgate.net In the context of antiviral agents, 5-substituted pyrimidine nucleosides have been a focus of research. plos.org The nature of the halogen at the 5-position influences the compound's ability to be phosphorylated by viral and cellular kinases, a necessary step for its activation and incorporation into DNA. The electronic properties and size of the halogen atom can affect the binding affinity to target enzymes like thymidine kinase and DNA polymerase. nih.gov

5-Iodo-2'-deoxyuridine (IdU)

Similar to CldU, 5-Iodo-2'-deoxyuridine (IdU) is another halogenated thymidine analogue where the methyl group at the 5-position is replaced by an iodine atom. This substitution significantly alters the molecule's properties and biological activity. IdU is known for its antiviral properties, particularly against herpes simplex virus. plos.org

The SAR for 5-halouracil nucleosides indicates that the nature of the halogen at the C-5 position is a key factor. The replacement of the 5-hydrogen or methyl group with a larger halogen like iodine can enhance the affinity of the compound for certain enzymes. nih.gov For instance, substitutions at the 5-position have been shown to alter the potency of 5'-modified compounds in their interaction with thymidine kinase. nih.gov The increased size and lipophilicity of iodine compared to chlorine can influence cellular uptake and interaction with viral enzymes. The biological activity of 5-iodouracil (B140508) derivatives has been explored in the context of anticancer and antibacterial agents as well. researchgate.net

Design Principles for Novel Thymidine, 3'-bromo-3'-deoxy- Derivatives

The design of novel derivatives of 3'-bromo-3'-deoxythymidine is guided by several key principles aimed at enhancing its therapeutic potential. These strategies often involve modifications to improve metabolic stability, increase selectivity for viral or cancer cell targets, and enhance oral bioavailability.

One common strategy is the prodrug approach . Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can be used to overcome challenges such as poor membrane permeability or rapid degradation. For nucleoside analogues, this often involves modification of the 5'-hydroxyl group to create esters, phosphoramidates, or other linkages that are cleaved intracellularly to release the active 5'-monophosphate form. ekb.eg For instance, the synthesis of 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers was investigated as potential prodrugs to enhance lipophilicity and delivery to the central nervous system. nih.gov

Another key design principle is the modification of the sugar moiety . The 3'-position is a critical site for modification. The presence of the bromine atom in 3'-bromo-3'-deoxythymidine already confers chain-terminating properties. Further modifications at this position, or at the 2' or 4' positions, can fine-tune the compound's activity and selectivity. For example, the introduction of different heterocyclic rings at the 3'-position of deoxythymidine has been explored to assess the impact on antiviral activity. nih.gov

Modification of the pyrimidine base at the 5-position is another important avenue. As seen with CldU and IdU, substitutions at this position can dramatically influence biological activity. The combination of a 3'-bromo modification with various 5-substituents could lead to novel compounds with unique activity profiles. The synthesis of 5-aryl pyrimidine nucleosides via palladium-catalyzed cross-coupling reactions is one such approach to create novel C-5 modified analogues. fiu.edu

Finally, conformational locking of the sugar ring is a more advanced design principle. By introducing modifications that restrict the conformation of the furanose ring, it is possible to design analogues that have a higher affinity for specific viral polymerases over human polymerases, thus increasing selectivity and reducing toxicity.

The rational design of novel 3'-bromo-3'-deoxythymidine derivatives will continue to leverage these principles, combining structural modifications to optimize the balance of efficacy, selectivity, and pharmacokinetic properties.

Applications As a Molecular Biology Research Tool

Probing Viral Replication Processes and Antiviral Resistance Mechanisms

Thymidine (B127349) analogues are crucial for studying the replication of retroviruses, which rely on the enzyme reverse transcriptase to convert their RNA genome into DNA. Analogues like 3'-azido-3'-deoxythymidine have been shown to inhibit the replication of viruses such as the avian leukosis virus. nih.gov The mechanism of action involves the triphosphate form of the analogue acting as a competitive inhibitor of the viral reverse transcriptase. nih.gov When incorporated into the growing viral DNA chain, these analogues act as chain terminators because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond to form, thus halting DNA synthesis. nih.govwikipedia.org

The study of how viruses develop resistance to such antiviral agents is a significant area of research. Resistance often arises from mutations in the viral enzymes that are targeted by the drug, such as the viral polymerase or thymidine kinase. nih.govalliedacademies.orgalliedacademies.org These mutations can alter the drug-binding site, reducing the drug's ability to inhibit the enzyme's function. alliedacademies.org For instance, in Herpes Simplex Virus (HSV), resistance to acyclovir, a nucleoside analogue, is most commonly associated with mutations in the viral thymidine kinase (TK), which is responsible for the initial phosphorylation of the drug to its active form. nih.govnih.gov By using analogues like 3'-bromo-3'-deoxythymidine in resistance-conferring viral strains, researchers can elucidate the specific molecular changes that lead to drug insensitivity. This is critical for understanding the evolution of viral resistance and for the development of new antiviral strategies.

Methodological Applications in DNA Synthesis and Cell Proliferation Assays

The measurement of new DNA synthesis is a direct and accurate method for assessing cell proliferation. bdbiosciences.comnih.gov Halogenated thymidine analogues are widely used for this purpose, offering a powerful alternative to older radioisotope-based methods.

During the S (synthesis) phase of the cell cycle, cells replicate their DNA before division. Thymidine analogues, such as 3'-bromo-3'-deoxythymidine and the more commonly used 5-bromo-2'-deoxyuridine (B1667946) (BrdU), are synthetic nucleosides that can be incorporated into newly synthesized DNA in place of thymidine. bdbiosciences.comabcam.comnih.govcytologicsbio.com Once incorporated, these analogues can be detected using specific monoclonal antibodies. nih.govabcam.comcytologicsbio.comlumiprobe.com

This labeling allows researchers to identify and quantify the population of cells that are actively dividing. abcam.com When combined with a DNA dye like 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide, which stains total DNA content, bivariate flow cytometry can be used to resolve the different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.comnationwidechildrens.org This provides a detailed snapshot of the cell cycle distribution within a given cell population. bdbiosciences.com

For many years, the gold standard for measuring cell proliferation was the tritiated thymidine ([³H]-T) incorporation assay. nih.govnih.govcytologicsbio.comasm.org This method involves supplying cells with radioactively labeled thymidine and measuring its incorporation into DNA using a scintillation counter or autoradiography. nih.govcytologicsbio.com

While effective, the use of [³H]-thymidine has several significant drawbacks, including the handling and disposal of hazardous radioactive materials, which requires specialized laboratory facilities. bdbiosciences.comcytologicsbio.comasm.org The process is also often slow and labor-intensive. bdbiosciences.com Furthermore, studies have indicated that [³H]-thymidine can induce cell-cycle arrest, apoptosis, and dose-dependent inhibition of DNA synthesis, potentially perturbing the very process it is meant to measure. researchgate.net

Halogenated thymidine analogue-based assays, such as those using BrdU, offer a simpler, faster, and non-radioactive alternative. bdbiosciences.comnih.gov However, it is important to note that these analogues are not without their own potential effects. For example, the incorporation of BrdU may make the fate of postmitotic neurons more prone to unpredictable errors compared to the more natural nucleotide [³H]dT. nih.govnih.gov Despite this, the advantages in terms of safety and efficiency have led to the widespread adoption of non-radioactive techniques.

| Feature | Tritiated [³H] Thymidine Assay | Halogenated Analogue (e.g., BrdU) Assay |

|---|---|---|

| Principle | Incorporation of radioactive nucleoside into DNA | Incorporation of a thymidine analogue into DNA |

| Detection | Scintillation counting or autoradiography | Immunohistochemistry or flow cytometry with specific antibodies |

| Radioactivity | Yes | No |

| Advantages | "Gold standard," direct measurement of DNA synthesis asm.org | Safer (non-radioactive), faster, allows for multiplexing with other markers bdbiosciences.comnih.gov |

| Disadvantages | Hazardous radioactive waste, labor-intensive, potential for cytotoxicity and cell cycle perturbation bdbiosciences.comresearchgate.net | Requires DNA denaturation for antibody access, potential to affect cell fate nih.govnih.govbitesizebio.com |

5-bromo-2'-deoxyuridine (BrdU) is the most extensively used halogenated thymidine analogue for studying cell proliferation. nih.gov It is readily incorporated into the DNA of cells during the S-phase. bdbiosciences.comqmul.ac.uk The detection of incorporated BrdU requires a DNA denaturation step, often using acid or heat, to unwind the DNA and allow anti-BrdU antibodies to access the incorporated analogue. bitesizebio.comnih.gov

Labeled cells can then be visualized and quantified using several methods:

Immunohistochemistry (IHC): Allows for the detection of proliferating cells within the context of tissue architecture.

Immunocytochemistry (ICC): Used for labeling cultured cells.

Flow Cytometry: Provides high-throughput quantitative analysis of cell cycle distribution in a cell suspension. nationwidechildrens.org

ELISA: A plate-based method for quantifying cell proliferation in vitro. asm.org

The development of other analogues, such as 5-ethynyl-2′-deoxyuridine (EdU), has further advanced these techniques. EdU is detected via a "click chemistry" reaction that is milder than the harsh denaturation required for BrdU detection, better preserving cellular structures and allowing for easier multiplexing with other fluorescent labels. lumiprobe.combitesizebio.com

Development of Radiolabeled Analogs for Molecular Imaging Research

The development of radiolabeled thymidine analogues has enabled the non-invasive imaging of cellular proliferation in vivo, which is of particular importance in oncology for diagnosis, staging, and monitoring treatment response. snmjournals.orgnih.gov

Positron Emission Tomography (PET) is a molecular imaging technique that uses radiotracers to visualize and measure metabolic processes. Several thymidine analogues have been labeled with positron-emitting radionuclides for use as PET tracers to image cell proliferation.

[¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine): This is one of the most well-studied proliferation PET tracers. snmjournals.orgnih.gov FLT is transported into cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme that is upregulated during the S-phase of the cell cycle. nih.govsnmmi.org The phosphorylated form, [¹⁸F]FLT-monophosphate, is trapped inside the cell. snmmi.org Because it lacks the 3'-hydroxyl group, [¹⁸F]FLT is not significantly incorporated into DNA (less than 2%). nih.govnih.gov Therefore, its uptake is considered an indicator of TK1 activity rather than a direct measure of DNA synthesis. nih.gov

[¹⁸F]FMAU (1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl)thymine): FMAU is another thymidine analogue developed for PET imaging. Studies have shown that the accumulation of [¹⁸F]FMAU in tumors is proportional to their proliferation rate, making it a promising probe for monitoring therapeutic efficacy. snmjournals.org It has been investigated as an adjunct to MRI for the detection of brain and prostate cancers. cancer.govurotoday.comnih.gov

[⁷⁶Br]BFU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-[⁷⁶Br]bromouracil): Unlike [¹⁸F]FLT, [⁷⁶Br]BFU shows significant incorporation into DNA. In rat studies, the fraction of radioactivity in the DNA of the spleen was 80% at 60 minutes and 97% at 4 hours for [⁷⁶Br]BFU, compared to only 2% for [¹⁸F]FLT. nih.gov This high level of DNA incorporation suggests that [⁷⁶Br]BFU has great potential as a PET tracer for the direct assessment of in vivo proliferation. nih.gov The longer half-life of ⁷⁶Br (16.2 hours) also makes it suitable for imaging at later time points. rsna.org

| PET Tracer | Radionuclide | Mechanism of Retention | DNA Incorporation | Primary Application |

|---|---|---|---|---|

| [¹⁸F]FLT | Fluorine-18 | Phosphorylation by TK1 and intracellular trapping nih.govsnmmi.org | Very low (<2%) nih.govnih.gov | Imaging TK1 activity as a marker of proliferation nih.gov |

| [¹⁸F]FMAU | Fluorine-18 | Intracellular trapping after phosphorylation | Yes | Imaging tumor proliferation and treatment response snmjournals.org |

| [⁷⁶Br]BFU | Bromine-76 | Incorporation into DNA after phosphorylation | Very high (>90%) nih.gov | Direct imaging of DNA synthesis nih.gov |

Gamma-Emitting Tracers Derived from Halogenated Thymidines

Halogenated thymidine analogues are a class of compounds that have been pivotal in the study of cellular processes, particularly DNA synthesis and cell proliferation. nih.gov While analogues like 5-bromo-2'-deoxyuridine (BrdU) are widely used for detection through antibody-based methods, the incorporation of a gamma-emitting radionuclide into a thymidine analogue creates a tracer that can be visualized non-invasively in vivo using Single Photon Emission Computed Tomography (SPECT). nih.govitnonline.commdpi.com This nuclear medicine imaging technique detects gamma rays emitted by the tracer, providing a three-dimensional view of its distribution within the body. mdpi.com The development of such tracers from compounds like Thymidine, 3'-bromo-3'-deoxy-, offers a potential tool for real-time monitoring of biological processes at the molecular level.

The primary rationale for developing gamma-emitting halogenated thymidine tracers is to image cell proliferation. Since thymidine is incorporated into the DNA of dividing cells during the S-phase of the cell cycle, a radiolabeled thymidine analogue can serve as a marker for this process. nih.gov This has significant implications for oncology, where visualizing the proliferation rates of tumors can aid in diagnosis, staging, and monitoring the response to therapy. Unlike PET tracers, which involve positron emitters, gamma-emitting tracers for SPECT can be produced with radionuclides that often have longer half-lives, which can be advantageous for studying slower biological processes. mdpi.com

The conversion of a halogenated precursor like 3'-bromo-3'-deoxythymidine into a gamma-emitting tracer would typically involve the introduction of a radioactive halogen that is a gamma emitter. The most common candidates for this purpose are isotopes of iodine, such as Iodine-123, Iodine-125, and Iodine-131. mdpi.comwikipedia.org

| Isotope | Half-life | Principal Gamma Energy (keV) | Imaging Modality |

| Iodine-123 (¹²³I) | 13.2 hours | 159 | SPECT |

| Iodine-125 (¹²⁵I) | 59.4 days | 35 | SPECT/Autoradiography |

| Iodine-131 (¹³¹I) | 8.02 days | 364 | SPECT/Therapy |

| Technetium-99m (⁹⁹ᵐTc) | 6.01 hours | 140 | SPECT |

The synthesis of a gamma-emitting tracer from 3'-bromo-3'-deoxythymidine, while not extensively documented in published research, can be conceptualized based on established radiolabeling techniques. A common strategy would be a halogen exchange reaction, where the bromine atom at the 3'-position is replaced with a radioactive isotope of iodine. nih.gov This nucleophilic substitution reaction is a frequently used method for radioiodination. nih.gov Alternatively, the synthesis could start from a precursor molecule that is then reacted with a radioiodinating agent. For instance, methods like iododestannylation, which involves the reaction of a stannane (B1208499) precursor with an iodinating agent, are widely used for introducing radioiodine into molecules. mdpi.com

| Method | Description | Precursor Molecule |

| Halogen Exchange | A nucleophilic substitution reaction where a non-radioactive halogen is replaced by a radioactive halogen isotope. nih.gov | A molecule containing a bromine or chlorine atom at the desired labeling site. |

| Electrophilic Iodination | An electrophilic substitution reaction, often on an activated aromatic ring, using an oxidized form of radioiodide. nih.gov | A molecule with an electron-rich aromatic group, such as a phenol (B47542) or aniline. |

| Iododestannylation | Reaction of a trialkylstannyl-derivatized precursor with an oxidizing agent and a source of radioiodide. mdpi.com | A molecule containing a tributyltin or trimethyltin (B158744) group. |

| Chelation | Attachment of a bifunctional chelator to the nucleoside, which can then bind a metallic gamma-emitting isotope like Technetium-99m. science.gov | A nucleoside modified with a chelating agent. |

While the theoretical framework for creating a gamma-emitting tracer from 3'-bromo-3'-deoxythymidine exists, the practical application and research findings for such a specific compound are not widely reported. The stability of the carbon-halogen bond at the 3'-position and the biological activity of the resulting radiotracer would be critical factors determining its success. Research on other radioiodinated nucleosides has shown that both the position of the radiolabel and the specific isotope used can significantly impact the tracer's biological properties, including its uptake, metabolism, and retention in target tissues. mdpi.com Therefore, while the concept is sound, extensive research would be required to validate the utility of a gamma-emitting tracer derived specifically from 3'-bromo-3'-deoxythymidine as a molecular biology research tool.

Future Research Directions and Translational Potential

Deeper Elucidation of Specificity and Selectivity Determinants in Various Biological Systems

A critical avenue for future research lies in unraveling the precise molecular determinants that govern the specificity and selectivity of 3'-bromo-3'-deoxythymidine. As a thymidine (B127349) analog, it is anticipated to interact with cellular machinery involved in DNA synthesis and repair. However, the nuances of these interactions, particularly how the 3'-bromo substitution influences target engagement, remain to be fully elucidated.

Key research questions to address include:

Enzymatic Interactions: Detailed kinetic and structural studies are necessary to characterize the interaction of 3'-bromo-3'-deoxythymidine and its phosphorylated metabolites with key enzymes such as DNA polymerases, thymidine kinase, and other nucleoside kinases. Understanding the binding affinities and catalytic efficiencies will provide insights into its mechanism of action and potential for selective inhibition of viral or cancer-specific enzymes.

Cellular Uptake and Metabolism: Investigating the efficiency of cellular uptake by various nucleoside transporters and the subsequent metabolic activation or degradation pathways in different cell types is crucial. This will help in understanding the differential cytotoxic effects observed in various cancer cell lines and normal tissues.

Impact on DNA Structure and Function: Once incorporated, the consequence of a 3'-bromo-substituted nucleotide on DNA structure, stability, and its recognition by DNA repair enzymes needs to be thoroughly investigated. This will shed light on the downstream cellular responses, including cell cycle arrest and apoptosis.

By systematically dissecting these factors, researchers can build a comprehensive model of the compound's structure-activity relationship, paving the way for more rational drug design and targeted therapeutic strategies.

Exploration of Novel Derivatives and Conjugates for Enhanced Efficacy

Building upon a deeper understanding of its mechanism, the exploration of novel derivatives and conjugates of 3'-bromo-3'-deoxythymidine presents a promising strategy to enhance its therapeutic index. Chemical modifications can be strategically employed to improve pharmacokinetic properties, increase target specificity, and introduce novel functionalities.

Future directions in this area include:

Prodrug Strategies: The design and synthesis of prodrugs, such as phosphoramidate (B1195095) or ester derivatives, could enhance the cellular permeability and bioavailability of 3'-bromo-3'-deoxythymidine. These prodrugs would be intracellularly converted to the active form, potentially leading to higher concentrations at the target site.

Targeted Delivery Systems: Conjugating 3'-bromo-3'-deoxythymidine to targeting moieties like antibodies, peptides, or nanoparticles can facilitate its selective delivery to cancer cells or virus-infected cells, thereby minimizing off-target toxicity. For instance, antibody-drug conjugates (ADCs) could be developed to target tumor-specific antigens.

Combination Therapies: Investigating the synergistic effects of 3'-bromo-3'-deoxythymidine with other established anticancer or antiviral agents could lead to more effective treatment regimens. The rationale for such combinations would be based on complementary mechanisms of action, such as combining a DNA synthesis inhibitor with a compound that targets a different cellular pathway.

The following table outlines potential derivatives and their intended enhancements:

| Derivative/Conjugate Type | Rationale for Enhancement | Potential Advantage |

| 5'-Phosphoramidate Prodrug | Improved cell membrane permeability and intracellular delivery of the monophosphate. | Increased bioavailability and intracellular concentration of the active form. |

| Antibody-Drug Conjugate (ADC) | Targeted delivery to cells overexpressing a specific surface antigen. | Reduced systemic toxicity and enhanced therapeutic efficacy at the tumor site. |

| Peptide Conjugate | Targeting specific receptors or transporters on cancer cells. | Improved tumor penetration and selective uptake. |

| Nanoparticle Formulation | Enhanced solubility, stability, and controlled release. | Improved pharmacokinetic profile and sustained therapeutic effect. |

Integration with Advanced Biological Probing Techniques and High-Throughput Screening

The unique chemical properties of 3'-bromo-3'-deoxythymidine make it a valuable tool for integration into advanced biological probing and high-throughput screening (HTS) platforms. These applications can accelerate the discovery of new therapeutic targets and the identification of novel bioactive compounds.

Key opportunities include:

Development of Molecular Probes: The bromine atom can serve as a handle for further chemical modifications, such as the attachment of fluorescent dyes, biotin, or photoaffinity labels. Such probes would be invaluable for visualizing DNA synthesis in real-time, identifying protein-DNA interactions, and for pull-down assays to identify cellular binding partners. Halogenated nucleoside analogues, in general, are instrumental in tracking cell division. nih.gov

High-Throughput Screening (HTS) Assays: 3'-bromo-3'-deoxythymidine can be utilized in HTS campaigns to identify modulators of DNA synthesis or repair pathways. For example, a cell-based assay could be developed where the incorporation of the analog serves as a readout for cell proliferation. High-throughput screening is a critical component of modern drug discovery, enabling the rapid testing of large compound libraries.

Chemical Genetics Approaches: Utilizing 3'-bromo-3'-deoxythymidine in chemical genetic screens can help to identify genes that are essential for its cytotoxic activity or that confer resistance. This information is crucial for understanding its mechanism of action and for predicting patient response to potential therapies.

The integration of 3'-bromo-3'-deoxythymidine into these advanced research platforms will not only deepen our understanding of its biological functions but also accelerate its translation from a promising chemical entity to a clinically relevant therapeutic or a powerful research tool.

Q & A

Q. What synthetic methodologies are recommended for preparing 3'-bromo-3'-deoxythymidine, and how can reaction conditions be optimized?

To synthesize 3'-bromo-3'-deoxythymidine, a common approach involves substituting the 3'-hydroxy group of thymidine with bromine. A method analogous to azidothymidine synthesis ( ) can be adapted:

- Step 1 : Protect the 5'-hydroxy group of thymidine using trityl chloride to form 5'-O-tritylthymidine.

- Step 2 : Introduce a leaving group (e.g., mesyl or tosyl) at the 3'-position via mesylation with mesyl chloride.

- Step 3 : Perform nucleophilic substitution using sodium bromide or lithium bromide in a polar aprotic solvent (e.g., DMF) under reflux.

- Validation : Monitor reaction progress via TLC or HPLC. Purify using silica gel chromatography.

Key Considerations : Optimize temperature, solvent polarity, and stoichiometry to minimize side products like 2',3'-anhydro derivatives (common in similar nucleoside modifications) .

Q. How can the structural integrity of 3'-bromo-3'-deoxythymidine be confirmed post-synthesis?

- NMR Spectroscopy : Compare H and C NMR spectra with unmodified thymidine. The absence of the 3'-OH proton (~2.5 ppm) and a downfield shift in the 3'-C signal (due to bromine electronegativity) confirm substitution .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] peak for CHBrNO).

- X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and bond geometry .

Q. What analytical techniques are suitable for assessing the purity and stability of 3'-bromo-3'-deoxythymidine under experimental conditions?

- HPLC : Use a C18 column with UV detection (260 nm) to quantify purity. Mobile phase: acetonitrile/water (gradient elution).

- Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. Brominated nucleosides are generally stable but may hydrolyze under strongly alkaline conditions .

Advanced Research Questions

Q. How does the 3'-bromo substitution influence DNA polymerase incorporation kinetics compared to natural thymidine?

- Experimental Design : Perform in vitro primer extension assays using DNA polymerase (e.g., Klenow fragment) and a template with thymidine vs. 3'-bromo-3'-deoxythymidine.

- Data Collection : Use P-labeled primers and gel electrophoresis to visualize chain termination. Bromine’s bulkiness and electronegativity may reduce incorporation efficiency or induce misincorporation.

- Comparative Analysis : Compare results with 3'-azido or 3'-deoxy derivatives (). The bromo group’s steric effects may mimic chain-terminating dideoxynucleotides (ddNTPs) .

Q. What computational strategies predict the conformational stability of 3'-bromo-3'-deoxythymidine in DNA duplexes?

- Molecular Dynamics (MD) Simulations : Model the modified nucleoside in a B-DNA duplex. Assess sugar pucker (C2'-endo vs. C3'-endo) and helical parameters.

- Energy Calculations : Use density functional theory (DFT) to compare energy barriers for syn/anti conformations. suggests natural thymidine has ~2 kJ/mol energy differences between conformers; bromine may increase this due to steric clashes .

Q. How can 3'-bromo-3'-deoxythymidine be used to track DNA synthesis in vivo, and what are the limitations?

- PET Imaging : Replace bromine with F to create a fluorothymidine analog (e.g., F-FLT). Inject into model organisms and monitor uptake via PET ().

- Limitations : Bromine’s larger atomic radius may alter transport kinetics compared to fluorine. Validate specificity using competitive inhibition assays with natural thymidine .

Q. How can contradictory results in enzyme inhibition studies involving 3'-bromo-3'-deoxythymidine be resolved?

- Hypothesis Testing : If the compound shows variable inhibition across enzymes (e.g., kinases vs. polymerases), perform structural studies (X-ray crystallography or cryo-EM) to compare binding modes.

- Data Triangulation : Cross-reference inhibition data with computational docking (e.g., AutoDock Vina) and mutagenesis studies. For example, highlights how thymidine analogs bind nucleoside kinases via conserved residues; bromine may disrupt hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.